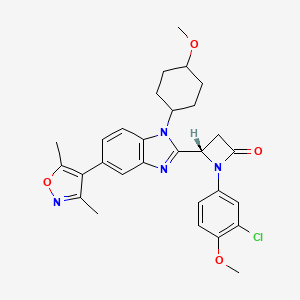
P300 bromodomain-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
化学反応の分析
P300 ブロモドメイン-IN-1 は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物に酸素を付加するか、水素を削除することを伴います。
還元: この反応は、化合物に水素を付加するか、酸素を削除することを伴います。
置換: この反応は、ある原子または原子群を別の原子または原子群で置き換えることを伴います。
これらの反応で使用される一般的な試薬と条件には、アリールラジカルを生成するためのアリールスルホニウム塩が含まれます。アリールラジカルは、その後、ラジカルカスケードプロセスで使用されます . これらの反応から生成される主要な生成物は、通常、さまざまな官能基を持つ生物活性分子です .
科学研究への応用
P300 ブロモドメイン-IN-1 は、次のようなさまざまな科学研究への応用があります。
科学的研究の応用
P300 bromodomain-IN-1 has several scientific research applications, including:
作用機序
類似化合物との比較
P300 ブロモドメイン-IN-1 は、他の類似化合物と比較して、p300 ブロモドメインに対する高い効力と選択性を特徴としています。いくつかの類似化合物には、以下のようなものがあります。
I-CBP112: CBP/p300 ブロモドメインを標的とする強力な阻害剤であり、白血病細胞の自己複製を阻害します.
CCS1477: p300/CBP ブロモドメインの新規阻害剤であり、他のがん治療の有効性を高めます.
CBP30: CBP/p300 ブロモドメインを選択的に阻害する阻害剤であり、がん細胞の増殖を抑制します.
IACS-16559: CBP および EP300 のブロモドメインに対する高選択的阻害剤であり、H3K27 アセチル化の用量依存的な阻害を示します.
P300 ブロモドメイン-IN-1 は、c-Myc 発現の特異的な阻害と細胞周期停止の誘導によって際立っており、がん研究や創薬における貴重なツールとなっています .
生物活性
P300 bromodomain-IN-1 is a small-molecule inhibitor targeting the bromodomains of the CBP/p300 proteins, which are critical coactivators in various cellular processes, including transcription regulation, cell cycle progression, and apoptosis. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications in cancer treatment.
Overview of CBP/p300 Function
CBP (CREB-binding protein) and p300 are multifunctional coactivators that play essential roles in gene expression by interacting with transcription factors and modifying chromatin structure. They possess histone acetyltransferase (HAT) activity, allowing them to acetylate histones and non-histone proteins, thereby facilitating transcriptional activation. The bromodomains in these proteins recognize and bind to acetylated lysines on histones, which is crucial for their recruitment to chromatin and subsequent gene activation .
This compound inhibits the interaction between CBP/p300 and acetylated lysines on histones. This inhibition disrupts the transcriptional coactivation function of these proteins, leading to reduced expression of target genes involved in cancer cell proliferation and survival. The compound has demonstrated selectivity for the bromodomains of CBP/p300 over other bromodomains, making it a promising candidate for targeted cancer therapy .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines. For instance:
- Prostate Cancer : The inhibitor significantly reduced androgen receptor (AR) signaling and proliferation in castration-resistant prostate cancer (CRPC) models. This effect was attributed to decreased histone acetylation at AR target gene promoters, leading to downregulation of genes critical for tumor growth .
- Acute Myeloid Leukemia (AML) : this compound exhibited potent activity against AML cell lines by inhibiting MYC expression and disrupting the proliferation of cells dependent on CBP/p300 for survival .
In Vivo Studies
In vivo experiments using xenograft models have further validated the efficacy of this compound:
- Triple-Negative Breast Cancer (TNBC) : In mouse models, treatment with this compound resulted in significant tumor growth inhibition. The compound reduced tumor-associated neutrophils (TANs), which are known to promote immunosuppression and tumor progression .
Case Studies
Several case studies highlight the therapeutic potential of P300 bromodomain inhibitors:
- Castration-Resistant Prostate Cancer : A study demonstrated that a related inhibitor effectively blocked tumor growth in preclinical models by targeting CBP/p300 functions essential for AR signaling .
- Acute Myeloid Leukemia : Clinical data indicated that CCS1477, a similar compound targeting the CBP/p300 bromodomain, showed promising results in patients with AML, correlating with preclinical findings .
Comparative Data Table
The following table summarizes key findings from studies on P300 bromodomain inhibitors:
| Compound Name | Target Disease | Mechanism of Action | IC50 Value | Notes |
|---|---|---|---|---|
| This compound | Prostate Cancer | Inhibits AR signaling via CBP/p300 inhibition | Not specified | Effective in CRPC models |
| CCS1477 | Acute Myeloid Leukemia | Disrupts MYC expression and proliferation | 14 nmol/L | Clinical activity observed |
| GNE-049 | Various cancers | Selective inhibition of CBP/p300 | 11 nmol/L | Highly selective over other HATs |
特性
分子式 |
C29H31ClN4O4 |
|---|---|
分子量 |
535.0 g/mol |
IUPAC名 |
(4S)-1-(3-chloro-4-methoxyphenyl)-4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]azetidin-2-one |
InChI |
InChI=1S/C29H31ClN4O4/c1-16-28(17(2)38-32-16)18-5-11-24-23(13-18)31-29(34(24)19-6-9-21(36-3)10-7-19)25-15-27(35)33(25)20-8-12-26(37-4)22(30)14-20/h5,8,11-14,19,21,25H,6-7,9-10,15H2,1-4H3/t19?,21?,25-/m0/s1 |
InChIキー |
BCTFYSPPQVQDML-AJPKXHFHSA-N |
異性体SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CC(=O)N4C5=CC(=C(C=C5)OC)Cl)C6CCC(CC6)OC |
正規SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CC(=O)N4C5=CC(=C(C=C5)OC)Cl)C6CCC(CC6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















